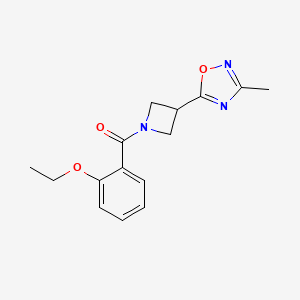
(2-Ethoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Ethoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential applications in drug development and pharmaceutical research.
Scientific Research Applications
Metabolic Pathways and Enzyme Interactions
The compound AZD1979, related to the chemical structure of interest, has been studied for its metabolic pathways in human hepatocytes, revealing a series of glutathione-related metabolites. This includes glutathionyl, cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates, formed without inhibition by cytochrome P450 (P450) inhibitor 1-aminobenzotriazole. Further research identified the enzyme system catalyzing the formation of a specific metabolite (M12) as glutathione S-transferases (GSTs), highlighting an unusual azetidinyl ring-opening reaction catalyzed by GSTs without prior substrate bioactivation by P450. This pathway involves a direct conjugation that does not require prior cytochrome P450–catalyzed bioactivation of the substrate, suggesting a unique metabolic process for this compound class (Li et al., 2019).
Crystal Packing and Non-covalent Interactions
A comprehensive inspection of crystal packing for a series of derivatives containing the biologically active 1,2,4-oxadiazol moiety investigated the functional role of non-covalent interactions in their supramolecular architectures. The study found that molecular conformations were stabilized via O⋯C [lone pair (lp)-π interaction] contacts, with lp-π interactions and halogen bonds playing a significant role in the crystal packing. This insight into the molecular structure and interactions can be crucial for understanding the behavior of such compounds in solid state and may influence their design and synthesis for pharmaceutical applications (Sharma et al., 2019).
Antibacterial Activity
Research into novel {5-chloro-2-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones demonstrated significant in vitro antibacterial activity, highlighting the therapeutic potential of compounds within this class. The structure-activity relationships (SARs) explored in this study provided insight into the molecular features contributing to the antibacterial efficacy, with specific derivatives showing potent activity against a range of bacteria. This suggests a promising avenue for the development of new antibacterial agents based on the 1,2,4-oxadiazole moiety (Rai et al., 2010).
properties
IUPAC Name |
(2-ethoxyphenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-20-13-7-5-4-6-12(13)15(19)18-8-11(9-18)14-16-10(2)17-21-14/h4-7,11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNLEZQUGFLLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

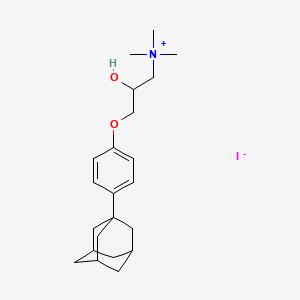
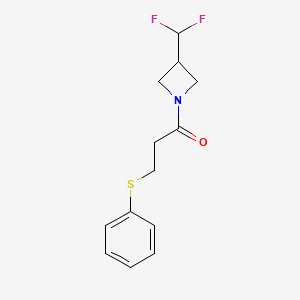
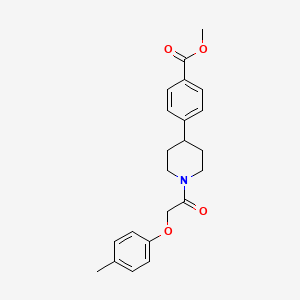
![4-{3-[2-(Hydroxymethyl)azepan-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2670712.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2670713.png)
![1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B2670714.png)
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2670715.png)
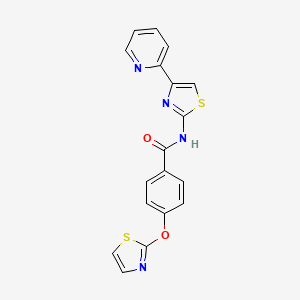
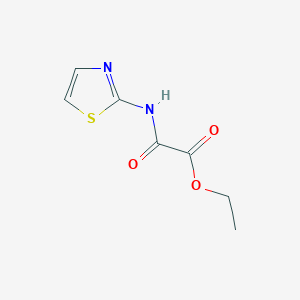
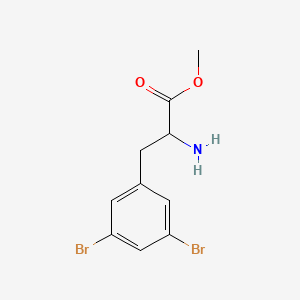
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2670719.png)
![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B2670721.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2670722.png)
![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2670724.png)